

Application Note: ^1H and ^{13}C NMR Spectral Interpretation of Bis(2-ethoxyethyl) Adipate

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Compound of Interest

Compound Name: Bis(2-ethoxyethyl) adipate

Cat. No.: B086696

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Introduction

Bis(2-ethoxyethyl) adipate is a diester of adipic acid and 2-ethoxyethanol, commonly used as a plasticizer in various polymer formulations. Its molecular structure and purity are critical parameters that directly influence its physical and chemical properties in final products. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation and purity assessment of such compounds. This application note provides a detailed guide to the interpretation of the ^1H and ^{13}C NMR spectra of **bis(2-ethoxyethyl) adipate**. The included protocols and data tables serve as a valuable resource for researchers and professionals engaged in the analysis of esters and related compounds.

Disclaimer: The ^1H and ^{13}C NMR spectral data presented in this document are predicted values based on established chemical shift principles, as experimental data was not publicly available at the time of publication. This information is intended for illustrative and educational purposes.

Predicted Spectral Data

The predicted ^1H and ^{13}C NMR data for **bis(2-ethoxyethyl) adipate** in deuterated chloroform (CDCl_3) are summarized below. These tables provide the chemical shifts (δ), multiplicities, coupling constants (J), and assignments for each unique proton and carbon environment in the molecule.

Predicted ^1H NMR Data

Label	Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
a	4.22	t	4H	4.8	-O-CH ₂ -CH ₂ -O-
b	3.65	t	4H	4.8	-O-CH ₂ -CH ₂ -O-
c	3.52	q	4H	7.0	-O-CH ₂ -CH ₃
d	2.30	t	4H	7.4	-CO-CH ₂ -CH ₂ -
e	1.65	m	4H	-	-CO-CH ₂ -CH ₂ -
f	1.20	t	6H	7.0	-O-CH ₂ -CH ₃

Predicted ^{13}C NMR Data

Label	Chemical Shift (δ , ppm)	Assignment
1	173.5	C=O
2	69.0	-O-CH ₂ -CH ₂ -O-
3	66.5	-O-CH ₂ -CH ₂ -O-
4	64.0	-O-CH ₂ -CH ₃
5	34.0	-CO-CH ₂ -CH ₂ -
6	24.5	-CO-CH ₂ -CH ₂ -
7	15.0	-O-CH ₂ -CH ₃

Spectral Interpretation

The ^1H NMR spectrum of **bis(2-ethoxyethyl) adipate** is characterized by six distinct signals, all of which are multiplets due to spin-spin coupling with neighboring protons. The symmetry of the

molecule results in chemically equivalent protons on both sides of the central adipate core, leading to a simplified spectrum.

- The triplets at 4.22 ppm (a) and 3.65 ppm (b) are characteristic of the methylene protons in the ethoxyethyl groups, with the downfield shift of signal (a) attributed to its proximity to the ester oxygen.
- The quartet at 3.52 ppm (c) and the triplet at 1.20 ppm (f) represent the ethyl group protons.
- The signals for the adipate methylene protons appear as a triplet at 2.30 ppm (d) for the protons adjacent to the carbonyl groups and a multiplet around 1.65 ppm (e) for the central methylene protons.

The ^{13}C NMR spectrum shows seven signals, consistent with the seven unique carbon environments in the molecule.

- The carbonyl carbon of the ester group (1) is observed at the lowest field (173.5 ppm).
- The four signals in the range of 64.0-69.0 ppm correspond to the four different methylene carbons attached to oxygen atoms.
- The two upfield signals at 34.0 ppm and 24.5 ppm are assigned to the methylene carbons of the adipate backbone.
- The most upfield signal at 15.0 ppm is attributed to the methyl carbon of the ethoxy group.

Experimental Protocols

Sample Preparation

- **Sample Weighing:** Accurately weigh 10-20 mg of **bis(2-ethoxyethyl) adipate** directly into a clean, dry vial.
- **Solvent Addition:** Add approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- **Dissolution:** Gently swirl the vial to ensure complete dissolution of the sample. If necessary, briefly sonicate the sample.

- Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
- Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer.

NMR Data Acquisition

Instrument: 500 MHz NMR Spectrometer

¹H NMR Parameters:

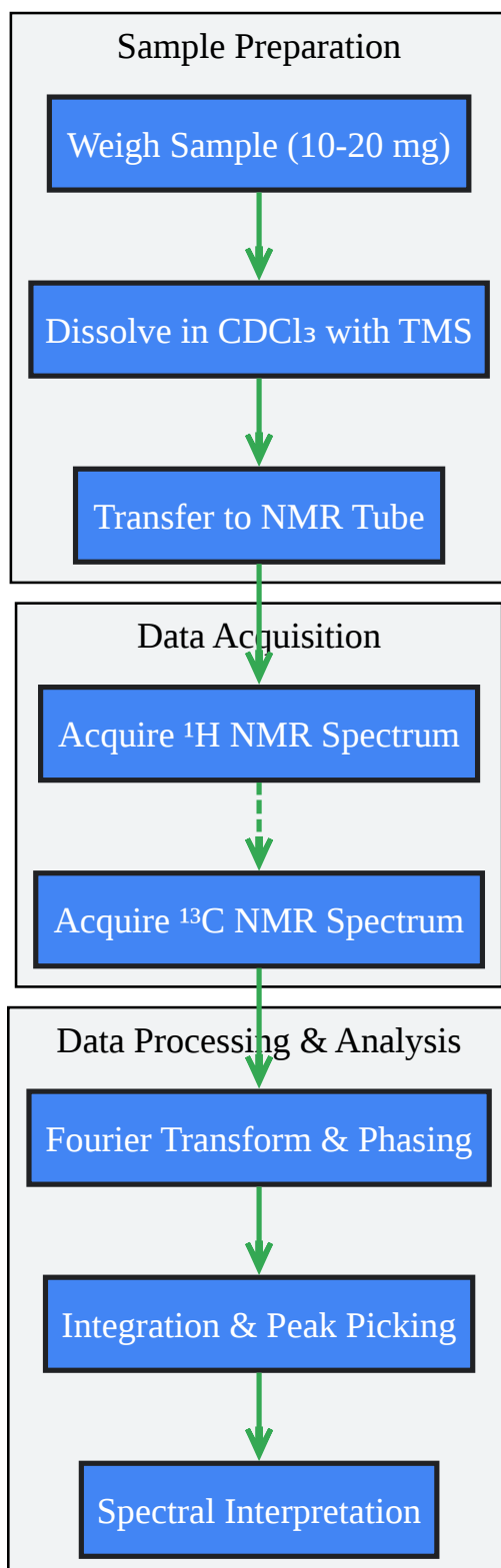
- Pulse Program: zg30
- Number of Scans (NS): 16
- Relaxation Delay (D1): 1.0 s
- Acquisition Time (AQ): 3.0 s
- Spectral Width (SW): 20 ppm
- Temperature: 298 K

¹³C NMR Parameters:

- Pulse Program: zgpg30
- Number of Scans (NS): 1024
- Relaxation Delay (D1): 2.0 s
- Acquisition Time (AQ): 1.5 s
- Spectral Width (SW): 240 ppm
- Temperature: 298 K

Visualizations

Caption: Molecular structure of **bis(2-ethoxyethyl) adipate** with atom numbering.



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Caption: Experimental workflow for NMR analysis.

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